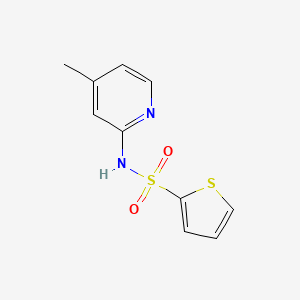
N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit proteases during protein purification. PMSF is a white crystalline powder that is soluble in water and is stable under normal conditions.
Mechanism of Action
PMSF works by irreversibly inhibiting serine proteases. It reacts with the active site of the protease, forming a covalent bond and blocking the activity of the protease. PMSF is specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and adhesion, which may have implications for the treatment of thrombotic disorders. PMSF has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used to treat this condition.
Advantages and Limitations for Lab Experiments
PMSF has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under normal conditions. It is also specific to serine proteases and does not inhibit other types of proteases. However, PMSF has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. Additionally, PMSF is not effective against all types of serine proteases, so it may not be suitable for all experiments.
Future Directions
There are a number of future directions for research involving PMSF. One area of research is the development of new serine protease inhibitors that are more effective or have fewer side effects than PMSF. Another area of research is the development of new applications for PMSF, such as the treatment of thrombotic disorders or Alzheimer's disease. Additionally, research could be conducted to further understand the biochemical and physiological effects of PMSF and its potential implications for human health.
Synthesis Methods
PMSF can be synthesized by reacting 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridine thionyl chloride, which is then reacted with sodium sulfite to form PMSF. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
PMSF is commonly used in scientific research as a serine protease inhibitor. It is used to inhibit proteases during protein purification, which helps to prevent the degradation of proteins and ensures that the purified protein is of high quality. PMSF is also used to inhibit proteases in cell lysates, which helps to preserve the integrity of the proteins in the lysate. Additionally, PMSF is used in the study of blood coagulation and fibrinolysis, as it inhibits serine proteases involved in these processes.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-4-5-11-9(7-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYOIKLMBFWAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

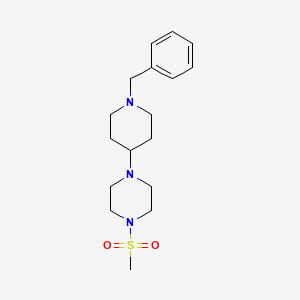
![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)
![3-fluoro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709398.png)
![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)
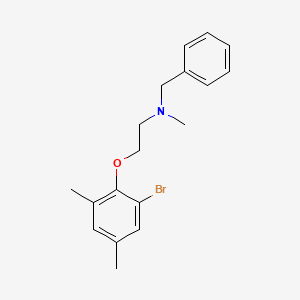
![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
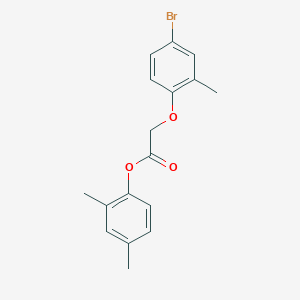
![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)
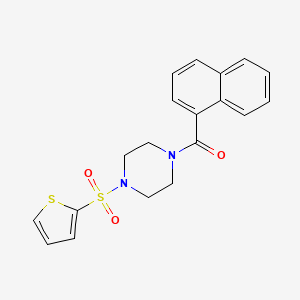
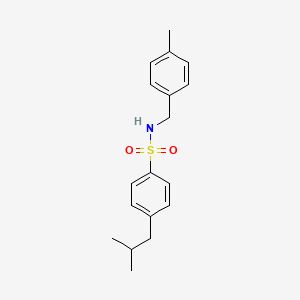
![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)